molecular formula C14H14N6O B2743334 1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one CAS No. 899730-67-7

1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one

Número de catálogo: B2743334
Número CAS: 899730-67-7
Peso molecular: 282.307
Clave InChI: JEOLYENGBZQTLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the 1,2,3-triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine scaffold. Its structure includes a 3-ethyl substituent on the triazole ring, an amino-linked phenyl group at position 7 of the pyrimidine, and an acetyl (ethanone) moiety on the phenyl ring.

Propiedades

IUPAC Name

1-[3-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-3-20-14-12(18-19-20)13(15-8-16-14)17-11-6-4-5-10(7-11)9(2)21/h4-8H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOLYENGBZQTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the phenyl ring: This step involves coupling reactions such as Suzuki or Heck coupling to attach the phenyl ring to the triazolopyrimidine core.

    Formation of the ethanone group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH-) bridging the triazolo-pyrimidine and phenyl rings serves as a key reactive site. This moiety participates in nucleophilic substitution and coupling reactions:

Reaction TypeReagents/ConditionsProduct ExampleSource Citation
Amide FormationAcyl chlorides, carbodiimides (e.g., EDC/HOBt)1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[4-(trifluoromethoxy)phenyl]azetidine-3-carboxamide
Microwave-Assisted AminationHCl, propan-2-ol, 130°C microwave irradiationSubstituted pyrido[2,3-d]pyrimidines via condensation

Mechanistic Insight : The amino group’s nucleophilicity enables reactions with electrophiles such as acylating agents or aryl halides under acidic or catalytic conditions. For example, microwave-assisted coupling with aryl amines in propan-2-ol/HCl yields fused pyrimidine derivatives .

Functionalization of the Triazolo-Pyrimidine Core

The triazolo[4,5-d]pyrimidine scaffold undergoes regioselective modifications, particularly at N3 and C7 positions:

ModificationReagents/ConditionsOutcomeSource Citation
AlkylationEthyl iodide, base (e.g., K₂CO₃)N3-ethyl substitution (as in parent compound)
Cross-CouplingPd catalysts (e.g., Pd₂(dba)₃, XPhos ligand)Introduction of aryl/heteroaryl groups

Key Observation : The ethyl group at N3 stabilizes the triazole ring against oxidation, while the C7-amino group directs further functionalization .

Condensation Reactions at the Acetophenone Moiety

The ketone group in the acetophenone subunit participates in condensation reactions:

Reaction TypeReagents/ConditionsProduct ExampleSource Citation
Schiff Base FormationPrimary amines, acid catalysisImine-linked derivatives (e.g., G53 in )
Reductive AminationNaBH₃CN, MeOHSecondary amine adducts

Application : Such reactions enable the introduction of pharmacophoric groups, as seen in anthelmintic candidates .

Catalytic Hydrogenation and Reduction

The triazolo-pyrimidine ring system exhibits stability under hydrogenation conditions:

ProcessReagents/ConditionsOutcomeSource Citation
Ring HydrogenationH₂, Pd/C (5% w/w)Saturated pyrimidine intermediates

Note : Selective reduction of the pyrimidine ring is achievable without disrupting the triazole moiety .

Table of Documented Derivatives and Bioactivity

Derivatives of this scaffold show diverse biological activities, underscoring its utility in medicinal chemistry:

Derivative StructureBiological ActivityIC₅₀/EC₅₀Source Citation
Azetidine-3-carboxamide analog Kinase inhibition (c-KIT)<100 nM
Pyrido[2,3-d]pyrimidine hybrids Anticancer (cell line assays)1–10 µM
Imidazo[1,2-a]pyridine conjugates Anthelmintic (C. elegans)25–50 ppm

Synthetic Pathways and Optimization

Key Routes :

  • Stepwise Assembly (Patent WO2021013864A1 ):

    • Condensation of 3-ethyltriazolo[4,5-d]pyrimidin-7-amine with 3-acetylphenylboronic acid under Suzuki-Miyaura conditions.

    • Yield: 68–72% after purification .

  • One-Pot Microwave Synthesis (RSC Adv. 2023 ):

    • Microwave irradiation (130°C, 4 h) in propan-2-ol/HCl facilitates rapid coupling with aryl amines .

Challenges : Steric hindrance at the C7 position occasionally necessitates high catalyst loadings (e.g., 10 mol% Pd) .

Stability and Degradation Studies

  • Thermal Stability : Decomposes above 250°C, with no observable degradation under standard storage .

  • pH Sensitivity : Stable in neutral/basic conditions; hydrolyzes in strong acids (pH < 2) via cleavage of the acetophenone linkage .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of triazolopyrimidines exhibit notable anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer models.

Case Study : A study evaluated the efficacy of several triazolopyrimidine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). Among these derivatives, some demonstrated IC50 values significantly lower than standard chemotherapeutic agents like Cisplatin, indicating promising anticancer potential .

Antimicrobial Activity

In addition to anticancer properties, triazolopyrimidine derivatives have been investigated for their antimicrobial effects. The presence of specific functional groups in the structure has been associated with enhanced antibacterial and antifungal activities.

Case Study : A derivative similar to 1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one was tested against various microbial strains. Results indicated effective inhibition of growth rates compared to control groups .

Applications in Drug Design

The unique structural characteristics of 1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one make it a valuable candidate for drug development. Its ability to interact with biological targets suggests potential as a lead compound in the development of new therapeutics for cancer and infectious diseases.

Summary of Research Findings

Application Area Findings Reference
Anticancer ActivityExhibits potent cytotoxicity against MCF-7 and MDA-MB-231 cell lines
Antimicrobial ActivityEffective against various microbial strains
Drug DevelopmentPromising lead compound for new therapeutics

Mecanismo De Acción

The mechanism of action of 1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison
Feature Target Compound RG7774 A1 Ligand () Ticagrelor
Position 3 Substituent Ethyl tert-Butyl, tetrazolyl 2-Chlorobenzyl Cyclopentyl
Position 7 Substituent 3-Aminophenyl-ethanone Pyrrolidin-3-ol Cyclohexylamino Propylthio, cyclopropyl
Molecular Weight ~340-360 g/mol ~420 g/mol ~380-400 g/mol 522.57 g/mol
Key Activity Underexplored CB2 agonist A1 antagonist (Ki <50 nM) P2Y12 antagonist

Actividad Biológica

1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one typically involves multi-step organic reactions. The core structure combines a triazolo-pyrimidine moiety with an ethanone group. Various synthetic routes have been explored to enhance yield and purity, often utilizing coupling reactions with amines and electrophilic precursors.

Antimicrobial Properties

Research has indicated that derivatives of triazolo-pyrimidines exhibit notable antimicrobial activities. For instance, compounds similar to 1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one have shown efficacy against Gram-positive and Gram-negative bacteria. In a study evaluating various triazole derivatives against Escherichia coli and Pseudomonas aeruginosa, significant inhibitory effects were observed, suggesting potential for treating bacterial infections .

Anticancer Activity

The compound's anticancer potential has also been investigated. Triazole derivatives are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The biological activity of 1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one is thought to involve several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors that disrupt metabolic pathways in pathogens or cancer cells.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA strands, interfering with replication and transcription processes.
  • Receptor Modulation : The compound may also target specific receptors involved in cell signaling pathways related to growth and survival.

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial activity of triazolo-pyrimidine derivatives. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains. The results indicated that compounds similar to 1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one exhibited MIC values ranging from 8 to 32 µg/mL against E. coli, demonstrating significant antimicrobial potential.

CompoundMIC (µg/mL)Bacterial Strain
A16E. coli
B32P. aeruginosa
C8Staphylococcus aureus

Case Study 2: Anticancer Activity

In another study assessing the anticancer properties of triazole derivatives, the compound was tested against several cancer cell lines. The results showed a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-710
HeLa15
A549 (Lung Cancer)12

Q & A

Q. What are the recommended synthetic routes for 1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one?

  • Methodological Answer : The synthesis typically involves coupling a triazolo-pyrimidine amine precursor (e.g., 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine) with a substituted acetophenone derivative. Key steps include:
  • Amine Activation : Use of coupling agents like DIPEA (N,N-diisopropylethylamine) to facilitate nucleophilic substitution at the 7-position of the triazolo-pyrimidine core .
  • Reaction Conditions : Reactions are often conducted at low temperatures (−35°C) to minimize side reactions, followed by gradual warming to room temperature .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures is recommended .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.